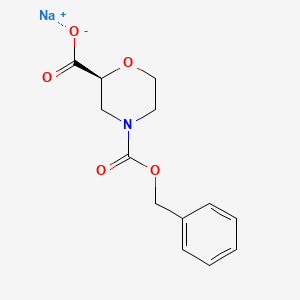
Sodium (S)-4-((benzyloxy)carbonyl)morpholine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the morpholine ring, which is further substituted with a carboxylic acid group in the 2S configuration. The sodium salt form enhances its solubility in water, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Formation of the Sodium Salt: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.
Substitution: Substituted morpholine derivatives with various functional groups replacing the benzyloxycarbonyl group.
科学的研究の応用
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the morpholine ring. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid: The free acid form without the sodium salt.
(2S)-4-benzyloxycarbonylmorpholine-2-carboxamide: An amide derivative with different reactivity and solubility properties.
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylate esters: Ester derivatives with varying alkyl groups.
Uniqueness
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt is unique due to its enhanced solubility in water, making it more suitable for aqueous reactions and applications. The presence of the sodium ion also influences its reactivity and interaction with other molecules, providing distinct advantages in certain chemical and biological processes.
特性
分子式 |
C13H14NNaO5 |
|---|---|
分子量 |
287.24 g/mol |
IUPAC名 |
sodium;(2S)-4-phenylmethoxycarbonylmorpholine-2-carboxylate |
InChI |
InChI=1S/C13H15NO5.Na/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);/q;+1/p-1/t11-;/m0./s1 |
InChIキー |
QKBCIQYUIQCNBC-MERQFXBCSA-M |
異性体SMILES |
C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-].[Na+] |
正規SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















